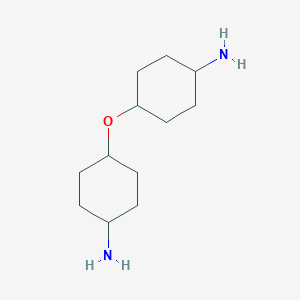

Bis(4-aminocyclohexyl) ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(4-aminocyclohexyl) ether is a chemical compound that serves as a monomer or intermediate in the synthesis of various polymers. It is characterized by the presence of amine groups attached to a cyclohexyl structure through ether linkages. This compound is particularly useful in the preparation of polyimides, poly(ether imide)s, and polyamides due to its ability to introduce flexibility and improve solubility in the resulting polymers .

Synthesis Analysis

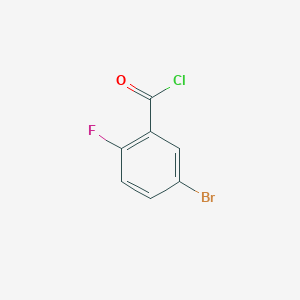

The synthesis of compounds related to bis(4-aminocyclohexyl) ether often involves nucleophilic substitution reactions, where a bis(hydroxyphenyl)cyclohexane reacts with a halogenated compound, such as p-chloronitrobenzene, in the presence of a base like K2CO3. This is followed by a reduction step, typically using hydrazine, to introduce the amine functionalities . Another approach includes the nitro-displacement of a bis(hydroxyphenyl)cyclohexane with a dinitrile compound, followed by hydrolysis and dehydration to form an anhydride, which can then be polymerized with diamines .

Molecular Structure Analysis

The molecular structure of bis(4-aminocyclohexyl) ether derivatives is characterized by the presence of a cyclohexane ring, which imparts a cardo structure to the molecule. This cardo group is known to enhance the solubility and improve the film-forming ability of the resulting polymers. The ether linkages provide flexibility, while the amine groups are reactive sites for polymerization .

Chemical Reactions Analysis

Bis(4-aminocyclohexyl) ether and its derivatives undergo various chemical reactions, primarily involving the amine groups. These reactions include polycondensation with dianhydrides to form polyimides and poly(ether imide)s, as well as reactions with dicarboxylic acid chlorides to produce polyamides . The amine groups can also react with electrophiles to form iminium salts, which can further react with nucleophiles to yield secondary and tertiary amines .

Physical and Chemical Properties Analysis

Polymers derived from bis(4-aminocyclohexyl) ether exhibit excellent solubility in a variety of organic solvents, which is a significant advantage for processing and application purposes . They also show high thermal stability, with decomposition temperatures often exceeding 450°C, and glass transition temperatures ranging from 188°C to 266°C, depending on the specific polymer structure . These materials form transparent, tough, and flexible films with good mechanical properties, such as tensile strength and modulus, making them suitable for high-performance applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Poly(ether imide)s : Bis(4-aminocyclohexyl) ether has been utilized in the synthesis of highly organosoluble poly(ether imide)s, which exhibit excellent solubility in various solvents. These polymers have shown thermal stability up to 450°C and have potential applications in the creation of transparent, tough, and flexible films (Liaw et al., 2001).

Development of Aromatic Polybenzoxazoles : This compound is used in synthesizing aromatic polybenzoxazoles, offering polymers with enhanced glass-transition temperatures and improved solubility. The resultant materials are amorphous and can be used to create flexible and tough films, beneficial for various industrial applications (Hsiao & He, 2001).

Creation of Organosoluble Polyimides : Research shows the utility of bis(4-aminocyclohexyl) ether in the preparation of organosoluble polyimides. These materials are characterized by their film-forming ability, tensile properties, and thermal stability, making them suitable for high-performance materials in various industries (Yang et al., 2001).

Gas Transport Properties in Polymer Membranes : Studies have investigated the impact of bis(4-aminocyclohexyl) ether in enhancing the gas transport properties of fluorinated poly(ether imide) membranes. These membranes demonstrate higher selectivity and permeability for certain gases, suggesting their potential in gas separation technologies (Sen et al., 2009).

Synthesis of Light-Colored and Soluble Polyimides : Bis(4-aminocyclohexyl) ether is used in the synthesis of light-colored and organosoluble fluorinated polyimides, which exhibit lower dielectric constants and moisture absorption. This research points towards their use in electrical and electronics industries due to these unique properties (Yang et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(4-aminocyclohexyl)oxycyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12H,1-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEWALYSKVMFAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621477 |

Source

|

| Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-aminocyclohexyl) ether | |

CAS RN |

51097-78-0 |

Source

|

| Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)